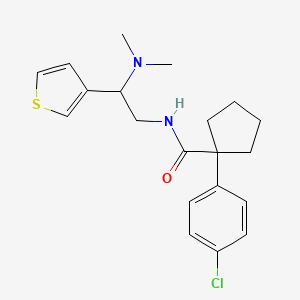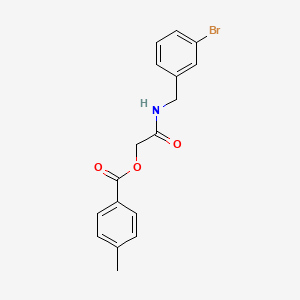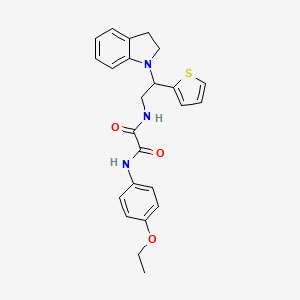
4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Methoxyethyl)phenol” is a synthetic compound . It can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It may be used in the preparation of the methyl analog of metoprolol (MAM) .
Synthesis Analysis
The synthesis of “4-(2-Methoxyethyl)phenol” involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone . A single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst is then conducted to directly produce "4-(2-Methoxyethyl)phenol" .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Methoxyethyl)phenol” include bromination, methoxide-bromide exchange, and hydrogenation .
科学的研究の応用
Enzymatic Potential and Anti-proliferative Activity
Research on triazole derivatives like 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has demonstrated significant cholinesterase inhibitory potential. One study focused on S-alkylated triazoles and found that these compounds exhibited excellent enzymatic inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential utility in treating neurodegenerative diseases like Alzheimer's. The same compounds also showed notable anti-proliferative activity against cancer cell lines, implying potential applications in cancer therapy (Arfan et al., 2018).
Anti-inflammatory Activity
Triazole derivatives have been synthesized with modifications to the methoxyphenyl group, resulting in compounds with anti-inflammatory properties. This suggests a potential application in the treatment of inflammatory diseases (Labanauskas et al., 2004).
Novel Compound Synthesis and Characterization
New compounds based on the triazole structure have been synthesized, providing insights into the potential of these derivatives in various applications. These compounds have been characterized using spectroscopic techniques, indicating their potential for further investigation in various fields of chemistry (Wurfer & Badea, 2021).
Alzheimer's Disease Drug Candidates
S-Aralkylated triazoles have been studied as potential candidates for Alzheimer's disease treatment. These compounds demonstrated effective anti-cholinesterase activity, highlighting their potential therapeutic value for neurodegenerative disorders (Arfan et al., 2021).
Synthesis and Structural Features
Various derivatives of 1,2,4-triazole have been synthesized, demonstrating a wide range of biological activities. The structural features of these compounds have been studied, revealing their potential in the development of new pharmaceuticals and materials (Aksyonova-Seliuk et al., 2018).
Antibacterial Activity
Some triazole derivatives have exhibited antibacterial activity, which could be useful in developing new antimicrobial agents. This research provides a foundation for further exploration into the antimicrobial applications of these compounds (Ghattas et al., 2016).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been reported to block the action of angiotensin ii, a potent vasoconstrictive hormone, by binding with its receptor . This suggests that 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol might have a similar target.
Pharmacokinetics
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been reported to have a plasma half-life of approximately 2–3 hours . It achieves steady-state tissue concentrations within approximately 4–6 months of once-weekly dosing . These properties might give an indication of the potential pharmacokinetic behavior of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Action Environment
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, is recommended to be stored in a well-ventilated place and kept in a tightly closed container . This suggests that certain environmental conditions such as temperature, humidity, and light exposure might influence the stability and efficacy of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
特性
IUPAC Name |
4-(2-methoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-8-7-14-10(12-13-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMBLUPFOJILLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)
![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)
![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)